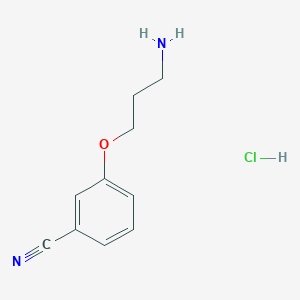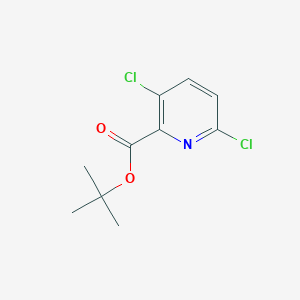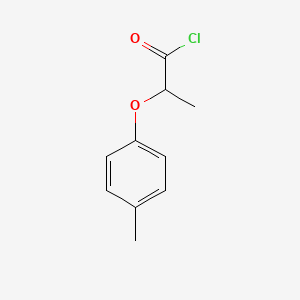
3-Methyl-5-phenylbenzoic acid
Vue d'ensemble
Description
3-Methyl-5-phenylbenzoic acid is a chemical compound with the molecular formula C14H12O2 and a molecular weight of 212.24 . It is used in scientific research due to its unique structure, which enables various applications, including drug synthesis, material science, and organic chemistry investigations.
Molecular Structure Analysis
The molecular structure of 3-Methyl-5-phenylbenzoic acid consists of a benzoic acid group attached to a phenyl group and a methyl group . This structure is what gives the compound its unique properties and makes it useful in various applications.Physical And Chemical Properties Analysis
3-Methyl-5-phenylbenzoic acid has a predicted boiling point of 390.8±21.0 °C and a predicted density of 1.156±0.06 g/cm3 . Its pKa is predicted to be 4.21±0.10 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Techniques
3-Methyl-5-phenylbenzoic acid and its derivatives are synthesized using various chemical methods. For example, Howarth and Harris (1968) discussed the synthesis of Methyl 2-hydroxy-4-methoxy-6-phenylbenzoate, a related compound, through the treatment of methyl 6-phenyl0-resorcylate with diazomethane (Howarth & Harris, 1968).
Molecular Structure Elucidation
Advanced spectroscopic analyses such as NMR and MS are utilized to determine the structure of phenyl ether derivatives, as seen in the study by Lan-lan Xu et al. (2017), where they isolated new phenyl ether derivatives from the fungus Aspergillus carneus (Xu et al., 2017).
Polymer Research
- Polymer Development: Takagi et al. (2013) synthesized compounds with oligothiophene on the nitrogen atom, using phenyl aminobenzoates, which are closely related to 3-Methyl-5-phenylbenzoic acid. This research contributes to the development of novel poly(benzamide)s for various applications (Takagi et al., 2013).
Environmental Analysis
- Environmental Phenols Detection: In environmental sciences, derivatives of 3-Methyl-5-phenylbenzoic acid are used as markers or analytes in the study of environmental pollutants. For instance, Ye et al. (2008) developed methods to measure concentrations of environmental phenols, including derivatives of phenylbenzoic acids, in human milk (Ye et al., 2008).
Enzyme and Chemical Reactions
- Enzymatic Reaction Studies: Research by Huynh and Crawford (1985) involved the conversion of 2-methoxy-3-phenylbenzoic acid to 2-hydroxy-3-phenylbenzoic acid, highlighting its use in studying microbial lignin-degrading enzymes (Huynh & Crawford, 1985).
Drug Synthesis
- Synthesis of Drug Compounds: In pharmaceutical chemistry, derivatives of 3-Methyl-5-phenylbenzoic acid are used as intermediates in synthesizing more complex drug molecules. Chen Yi-fen et al. (2010) used 3-Methyl-2-nitrobenzoic acid, a closely related compound, as a starting material in synthesizing chlorantraniliprole, a pesticide (Yi-fen et al., 2010).
Orientations Futures
3-Methyl-5-phenylbenzoic acid, due to its unique structure, has potential for various applications in scientific research, including drug synthesis, material science, and organic chemistry investigations. Future research could explore these applications further, potentially leading to new discoveries and advancements in these fields .
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as mefenamic acid, are known to bind the prostaglandin synthetase receptors cox-1 and cox-2 . These receptors play a major role as a mediator of inflammation and/or a role for prostanoid signaling in activity-dependent plasticity .
Mode of Action
Compounds with similar structures, like mefenamic acid, inhibit the action of prostaglandin synthetase by binding to the cox-1 and cox-2 receptors . This results in decreased formation of prostaglandin precursors, leading to anti-inflammatory, analgesic, and antipyretic properties .
Biochemical Pathways
Similar compounds like mefenamic acid are known to affect the prostaglandin synthesis pathway . By inhibiting the COX-1 and COX-2 enzymes, these compounds prevent the conversion of arachidonic acid to prostaglandin, thereby reducing inflammation, pain, and fever .
Pharmacokinetics
Similar compounds like mefenamic acid are rapidly absorbed and distributed with a volume of distribution of 106 L/kg . They are metabolized in the liver via CYP2C9 to metabolites and excreted in urine (~52%) and feces (~20%) as unchanged drug and metabolites . The time to peak is 2 to 4 hours and the elimination half-life is 2 hours .
Result of Action
Similar compounds like mefenamic acid exhibit anti-inflammatory, analgesic, and antipyretic activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the stability and efficacy of similar compounds .
Propriétés
IUPAC Name |
3-methyl-5-phenylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-7-12(9-13(8-10)14(15)16)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHBXDIFBLUNPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-phenylbenzoic acid | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



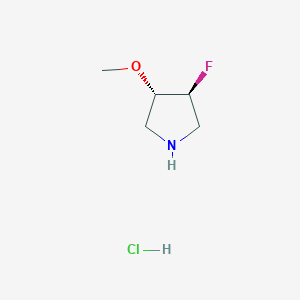

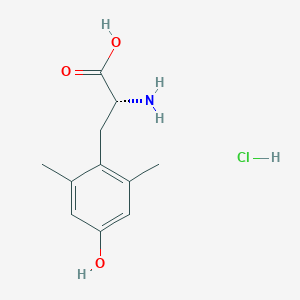
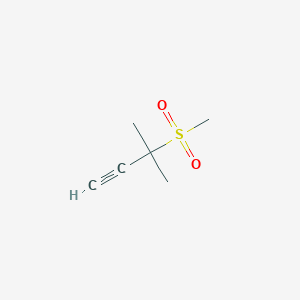
![exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride](/img/structure/B3115722.png)
